molecular formula C13H9FN4O B3167761 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole CAS No. 924823-23-4

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole

Cat. No.: B3167761
CAS No.: 924823-23-4
M. Wt: 256.23 g/mol
InChI Key: KQOVYQIHELGSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is a biochemical compound with the molecular formula C13H9FN4O and a molecular weight of 256.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrazole ring attached to a phenyl group, which is further connected to a fluorophenoxy group . The exact structure can be represented as C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.24 and a molecular formula of C13H9FN4O . Additional physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Hydrogen Bonding and Proton Acceptance

Research on hydrogen bonding of tetrazole derivatives, including 1- and 2-substituted tetrazoles, has demonstrated the significance of the position of the N-substituent on their ability to act as proton acceptors. Studies reveal that the nature of substituents on the tetrazole ring weakly affects its proton affinity, which is more significantly influenced by the substituent's position. This knowledge is pivotal for understanding the interaction of such compounds with biological molecules and their potential applications in drug design (Oparina & Trifonov, 2013).

Structural and Bioassay Studies

The synthesis and structural elucidation of tetrazole derivatives have been extensively studied. For instance, compounds like "1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole" have been synthesized and their molecular structures determined using X-ray crystallography. Such studies provide a foundation for understanding the physical and chemical properties of tetrazole derivatives, contributing to their potential application in medicinal chemistry and materials science (Al-Hourani et al., 2020).

Non-covalent Protein Labeling

Tetrazole derivatives have been explored for non-covalent protein labeling, taking advantage of the fluorescent properties induced upon complexation with boronic acids. This application is significant in bioconjugation and the development of fluorescent probes for biological research (Martínez-Aguirre et al., 2021).

Thermal Decomposition and Material Applications

The thermal decomposition of phenyl tetrazoles has been investigated, providing insights into their stability and potential applications in materials science. Such studies are essential for the development of new materials with specific thermal properties (Yılmaz et al., 2015).

Molecular Docking and Enzyme Interaction Studies

Tetrazole derivatives have been studied for their interaction with enzymes, such as cyclooxygenase-2, through molecular docking studies. These findings are crucial for drug design, providing a pathway to the development of novel therapeutics with specific enzyme inhibitory activities (Al-Hourani et al., 2015).

Catalytic Applications

Some tetrazole derivatives have been utilized as ligands in catalytic reactions, such as the Pd(II) catalyzed Heck reaction, demonstrating the versatility of tetrazole compounds in synthetic organic chemistry (Gupta et al., 2004).

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is not explicitly mentioned in the sources I found. It’s important to note that the compound is used for research purposes , so its mechanism of action may depend on the specific context of the research.

Safety and Hazards

The specific safety and hazard information for 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole is not available in the sources I found. It’s important to handle all chemicals with appropriate safety measures. As this compound is intended for research use only , it should be handled by trained individuals following the safety guidelines of their institution and the material safety data sheet (MSDS) for this compound.

Future Directions

The future directions for the use of 1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole are not explicitly mentioned in the sources I found. As a research compound , its future applications will likely depend on the outcomes of ongoing and future studies.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-10-5-1-3-7-12(10)19-13-8-4-2-6-11(13)18-9-15-16-17-18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOVYQIHELGSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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